molecular formula C21H16N4O4 B4572726 1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B4572726
M. Wt: 388.4 g/mol
InChI Key: UCIZKCAUARDUME-WOJGMQOQSA-N
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Description

1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C21H16N4O4 and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.11715500 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

The compound is instrumental in the efficient regiospecific synthesis of five (pyrazole and isoxazole) and six-membered (pyrimidines, pyridone, and pyridines) heterocycles. It serves as a versatile synthon for cyclocondensation with bifunctional heteronucleophiles, leading to heterocycles with masked (or unmasked) aldehyde functionality. This utility is highlighted in studies where it has facilitated the synthesis of various heterocyclic frameworks by engaging in cyclocondensation reactions (Mahata et al., 2003).

Anticancer and Cytotoxicity Studies

Compounds related to the chemical structure of interest have been synthesized and evaluated for their in vitro cytotoxic activity against cancer cell lines. For instance, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives have demonstrated promising cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells, underscoring the potential of such compounds in anticancer research (Hassan et al., 2014).

Anti-inflammatory and Anti-cancer Activities

Further derivatization of the core structure has led to novel pyrazolo[1,5-a]pyrimidine derivatives with significant anti-inflammatory and anti-cancer activities. The environmentally benign synthesis process, coupled with promising biological activities, highlights the therapeutic potential of these derivatives (Kaping et al., 2016).

Analgesic Properties

Research into trisubstituted pyrazoles containing the structural motif has explored their potential as analgesic agents. Certain derivatives have shown significant analgesic effects, indicating the potential for developing new pain management therapies (Khalifa et al., 2019).

Antimicrobial Activity

Synthesis of novel Schiff bases utilizing similar structural frameworks has been conducted, leading to compounds with notable in vitro antimicrobial activity. This research opens avenues for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance (Puthran et al., 2019).

Properties

IUPAC Name

(5E)-1-(4-methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4/c1-29-17-9-7-16(8-10-17)25-20(27)18(19(26)23-21(25)28)11-14-12-22-24(13-14)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,26,28)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIZKCAUARDUME-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CN(N=C3)C4=CC=CC=C4)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CN(N=C3)C4=CC=CC=C4)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
Reactant of Route 2
1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(4-methoxyphenyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.